Lipophilicity (logD) Reduction vs. Morpholine and Piperidine
Introduction of the azaspiro[3.3]heptane core reduces logD7.4 by up to −1.0 relative to parent morpholine, piperidine, or piperazine fragments. The 1-benzyl-6-oxa-1-azaspiro[3.3]heptane scaffold embodies this core, thereby offering a predictable lipophilicity-lowering effect when incorporated into lead molecules [1]. This counterintuitive reduction, despite the net addition of a carbon atom, is attributed to increased basicity (ΔpKa[ACD] = +1.9) [2].
| Evidence Dimension | Lipophilicity (logD7.4) |
|---|---|
| Target Compound Data | Estimated reduction up to −1.0 (based on core scaffold) |
| Comparator Or Baseline | Morpholine, piperidine, piperazine (parent heterocycles) |
| Quantified Difference | ΔlogD7.4 ≈ −0.2 to −1.0 (depending on specific comparator and context) |
| Conditions | Measured logD7.4 of matched molecular pairs; n = 19 comparisons across multiple chemotypes |
Why This Matters
Lower logD correlates with improved aqueous solubility and reduced off-target binding, critical for advancing hits to lead candidates.
- [1] Ma, X.; Pinto, W.; Pham, L. N.; Sloman, D. L. Lowering Lipophilicity by Adding Carbon: AzaSpiroHeptanes, a logD Lowering Twist. ACS Med. Chem. Lett. 2019, 10 (8), 1198–1204. View Source
- [2] Ma, X.; Pinto, W.; Pham, L. N.; Sloman, D. L. Lowering Lipophilicity by Adding Carbon: AzaSpiroHeptanes, a logD Lowering Twist. ACS Med. Chem. Lett. 2019, 10 (8), 1198–1204. (Figure 2, pKa shift discussion). View Source
